molecular formula C7H4F3NO4 B572242 4-Nitro-2-(trifluoromethoxy)phenol CAS No. 1261753-93-8

4-Nitro-2-(trifluoromethoxy)phenol

Cat. No. B572242
M. Wt: 223.107
InChI Key: KNEILGXGOBNKRE-UHFFFAOYSA-N
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Patent
US08604065B2

Procedure details

3.0 g (7.5 mmol) of anh. bismuth nitrate was added to a solution of 891 mg (5.0 mmol) of 2-trifluoromethoxyphenol in 20 mL of tetrahydrofuran (redistilled) under argon atmosphere with stirring. The mixture was slowly heated to 50° C. and allowed to react at this temperature for 10 min. The reaction was stopped, cooled, filtered under reduced pressure and the filter cake was washed with 20 mL of tetrahydrofuran. The filtrate was concentrated, and 40 mL of water and 45 mL of ethyl acetate were added. The organic layer was isolated, and the water layer was extracted with 40 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 110 mL of water and 110 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated. The residue was purified by silica column chromatography (mobile phase: petroleum ether: ethyl acetate=15:1) to obtain 346 mg of a yellow oil. Yield 31.4%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
891 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
31.4%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Bi+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[F:14][C:15]([F:25])([F:24])[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23]>O1CCCC1>[N+:1]([C:21]1[CH:20]=[CH:19][C:18]([OH:23])=[C:17]([O:16][C:15]([F:14])([F:25])[F:24])[CH:22]=1)([O-:4])=[O:2] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
891 mg
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at this temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
WASH
Type
WASH
Details
the filter cake was washed with 20 mL of tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
40 mL of water and 45 mL of ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 40 mL×2 of ethyl acetate
WASH
Type
WASH
Details
successively washed with 110 mL of water and 110 mL of saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (mobile phase: petroleum ether: ethyl acetate=15:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 346 mg
YIELD: PERCENTYIELD 31.4%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.